![molecular formula C23H21NO5 B2636518 4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate CAS No. 898447-42-2](/img/structure/B2636518.png)
4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary widely, but they all contain a benzofuran ring as a core .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, the molecular formula of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is C18H12O4 .
Scientific Research Applications
Benzofuran Derivatives in Scientific Research
Benzofuran compounds are known for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The presence of the benzofuran moiety in a compound often suggests potential applications in pharmaceutical research due to these properties. For instance, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity and are considered potential therapeutic drugs for hepatitis C disease. Additionally, benzofuran derivatives have been utilized as scaffolds for developing anticancer agents. The synthesis of complex benzofuran derivatives involves innovative methods such as free radical cyclization cascades, offering pathways to create difficult-to-prepare polycyclic benzofuran compounds. These synthetic advances facilitate the exploration of benzofuran's potential in drug development and other applications (Miao et al., 2019).
Chromen Derivatives in Scientific Research
Similarly, chromen (coumarin) derivatives are of considerable pharmacological importance. They serve as core structures in various secondary metabolites with significant activities. The synthetic approaches for creating chromen derivatives are diverse, including Suzuki coupling reactions and Michael acceptor reactions with dicarbonyl compounds. These methodologies provide efficient routes to synthesize biologically active compounds that can serve in medicinal chemistry for the development of new therapeutic agents. The wide range of biological activities associated with chromen derivatives makes them a valuable target for research, aiming at discovering novel drugs with improved efficacy and selectivity (Mazimba, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-4-24(5-2)23(26)29-19-12-16-17(13-22(25)28-20(16)10-14(19)3)21-11-15-8-6-7-9-18(15)27-21/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQAGBTWARZRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate |
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